molecular formula C24H60N3O4P B12672410 N-butylbutan-1-amine;phosphoric acid CAS No. 71230-78-9

N-butylbutan-1-amine;phosphoric acid

Cat. No.: B12672410
CAS No.: 71230-78-9
M. Wt: 485.7 g/mol
InChI Key: ARSMQXDRZHQRTA-UHFFFAOYSA-N
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Description

Dibutylamine orthophosphate is an organic compound that belongs to the class of secondary amines. It is formed by the reaction of dibutylamine with orthophosphoric acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutylamine orthophosphate can be synthesized through the reaction of dibutylamine with orthophosphoric acid. The reaction typically involves mixing dibutylamine with orthophosphoric acid under controlled temperature and pH conditions to form the desired compound. The reaction can be represented as follows:

[ \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{)}_2\text{NH} + \text{H}_3\text{PO}_4 \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{)}_2\text{NH}_2\text{PO}_4 ]

Industrial Production Methods

In industrial settings, the production of dibutylamine orthophosphate involves large-scale mixing of dibutylamine and orthophosphoric acid in reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the product. The compound is then purified through distillation or crystallization processes.

Chemical Reactions Analysis

Types of Reactions

Dibutylamine orthophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of dibutylamine orthophosphate, such as dibutylamine oxides, reduced amines, and substituted phosphates.

Scientific Research Applications

Dibutylamine orthophosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.

    Industry: Dibutylamine orthophosphate is used in the production of corrosion inhibitors, emulsifiers, and flotation agents.

Mechanism of Action

The mechanism of action of dibutylamine orthophosphate involves its interaction with molecular targets and pathways. The compound can act as a catalyst or inhibitor in various biochemical reactions. It binds to specific enzymes or receptors, altering their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dibutylamine orthophosphate include:

    Dibutylamine: A secondary amine used in organic synthesis and as a corrosion inhibitor.

    Orthophosphoric Acid: A common acid used in various chemical reactions and industrial processes.

    Diethylamine orthophosphate: Another secondary amine orthophosphate with similar properties and applications.

Uniqueness

Dibutylamine orthophosphate is unique due to its specific combination of dibutylamine and orthophosphoric acid, which imparts distinct chemical and physical properties. Its ability to act as both a reagent and a catalyst in various reactions makes it valuable in multiple scientific and industrial applications.

Properties

CAS No.

71230-78-9

Molecular Formula

C24H60N3O4P

Molecular Weight

485.7 g/mol

IUPAC Name

N-butylbutan-1-amine;phosphoric acid

InChI

InChI=1S/3C8H19N.H3O4P/c3*1-3-5-7-9-8-6-4-2;1-5(2,3)4/h3*9H,3-8H2,1-2H3;(H3,1,2,3,4)

InChI Key

ARSMQXDRZHQRTA-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCCC.CCCCNCCCC.CCCCNCCCC.OP(=O)(O)O

Related CAS

111-92-2 (Parent)

Origin of Product

United States

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